2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
CAS No.: 915910-54-2
Cat. No.: VC21521619
Molecular Formula: C13H18Cl2N2O4S
Molecular Weight: 369.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915910-54-2 |
|---|---|
| Molecular Formula | C13H18Cl2N2O4S |
| Molecular Weight | 369.3g/mol |
| IUPAC Name | 2-[4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
| Standard InChI | InChI=1S/C13H18Cl2N2O4S/c1-21-12-8-11(15)13(9-10(12)14)22(19,20)17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7H2,1H3 |
| Standard InChI Key | JRZQZEJMEQMXPG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl |
| Canonical SMILES | COC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Introduction
Chemical Identity and Structure
Molecular Formula and Structural Composition
2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol possesses the molecular formula C13H18Cl2N2O4S, corresponding to its complex structure that incorporates multiple functional groups . The compound contains 13 carbon atoms forming the backbone of the aromatic ring, piperazine cycle, and ethanol chain. The molecular structure features two chlorine atoms at positions 2 and 5 of the phenyl ring, with a methoxy group at position 4.
The piperazine heterocycle serves as a central structural element, providing two nitrogen atoms in a six-membered ring. One nitrogen connects to the sulfonyl group linked to the substituted phenyl ring, while the other nitrogen attaches to the ethanol chain. This arrangement creates a molecule with distinct regions of polarity and potential reactivity.
Chemical Identifiers and Registry Information
The compound is registered under several chemical identifiers that facilitate its documentation and research tracking across scientific databases. These identifiers include:
| Identifier Type | Value |
|---|---|
| PubChem CID | 16044487 |
| CAS Registry Number | 915910-54-2 |
| Alternative Names | 2-[4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol, AKOS016028156, VU0610416-1 |
Physical and Chemical Properties
Fundamental Physical Properties
Understanding the physical properties of 2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol provides essential insights into its behavior in various environments and experimental conditions. Key physical properties are summarized in Table 1:
Table 1: Physical Properties of 2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 369.3 g/mol | Computed by PubChem 2.2 |
| Exact Mass | 368.0364336 Da | Computed by PubChem 2.2 |
| Physical State | Not documented | - |
| Solubility Profile | Not documented | - |
The molecular weight of 369.3 g/mol places this compound in the mid-range of molecular weights typically seen in drug-like molecules, which commonly fall between 200-500 g/mol . The exact mass measurement provides a precise value for analytical identification using mass spectrometry techniques.
Computed Chemical Properties
Computational methods have generated several important chemical parameters that provide insights into the compound's potential behavior in chemical and biological systems:
Table 2: Computed Chemical Properties of 2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
| Property | Value | Computational Method |
|---|---|---|
| XLogP3-AA | 1.4 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 6 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 |
The XLogP3-AA value of 1.4 indicates moderate lipophilicity, suggesting balanced solubility characteristics in both polar and non-polar environments . This property is particularly significant for predicting the compound's behavior in biological systems, including membrane permeability and distribution in tissues.
The hydrogen bonding profile reveals a single hydrogen bond donor (the terminal hydroxyl group) and six hydrogen bond acceptors (including oxygen atoms in the sulfonyl, methoxy, and hydroxyl groups, plus nitrogen atoms in the piperazine ring) . This asymmetric hydrogen bonding capability creates potential for directional interactions with other molecules or biological targets.
The five rotatable bonds indicate moderate conformational flexibility, which may influence the compound's ability to adopt different conformations when interacting with target molecules or in crystal packing arrangements .
Structural Features and Comparative Analysis
Key Functional Groups and Their Significance
The molecular architecture of 2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol incorporates several distinct functional groups that contribute to its chemical behavior and potential applications:
The combination of these functional groups creates a molecule with distinct regions of polarity, hydrophobicity, and potential reactivity, influencing its chemical behavior and interactions.
Comparative Analysis with Structurally Related Compounds
Examining structurally related compounds provides valuable context for understanding the unique properties of 2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol:
Table 3: Comparative Analysis of 2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol with Related Compounds
The structural variations among these compounds primarily involve modifications to the aromatic ring substituents, while maintaining the core piperazine-sulfonyl-ethanol framework. These differences likely influence various physicochemical properties including:
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Lipophilicity: The addition of chlorine atoms in 2-(4-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol likely increases its lipophilicity compared to the non-halogenated analog 2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol .
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Electronic Distribution: The different electron-withdrawing and electron-donating substituents alter the electronic characteristics of the aromatic ring, potentially affecting reactivity and interactions with other molecules .
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Steric Properties: The size and position of substituents influence the three-dimensional shape and spatial requirements of the molecules, which can impact their ability to interact with specific molecular targets .
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Hydrogen Bonding Patterns: While the core piperazine and ethanol components maintain similar hydrogen bonding capabilities across these compounds, the variations in phenyl ring substituents may indirectly affect hydrogen bonding strength and preferences .
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